5-Bromo-2,4-dimethylfuran-3-carboxylic acid
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Overview
Description
5-Bromo-2,4-dimethylfuran-3-carboxylic acid is a chemical compound with the molecular formula C7H7BrO3 . It is a powder at room temperature . The compound contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 furane .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring in this compound is substituted with bromine, carboxylic acid, and two methyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.03 . It is a powder at room temperature and has a melting point of 153-154°C .Scientific Research Applications
Biomass Conversion and Polymer Production
- Furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in converting plant biomass into valuable chemicals for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These compounds serve as feedstocks for producing monomers, polymers, fuels, solvents, and pharmaceuticals. The synthesis and applications of these derivatives highlight the role of furan compounds in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Synthesis
- Furan derivatives are also extensively used in organic synthesis, acting as building blocks for fine chemicals. Their diverse functional groups enable their use in novel synthetic routes, incorporating renewable carbon sources into target compounds, which is crucial for developing sustainable synthetic strategies (Fan, Verrier, Queneau, & Popowycz, 2019).
Alternative Fuels
- Biomass-derived 2,5-dimethylfuran, a compound related to furan derivatives, is considered a promising biofuel due to its similar physicochemical properties to petroleum-based fuels. Its application in spark and compression ignition engines shows potential for improved engine performance and emissions, emphasizing the role of furan derivatives in renewable energy (Nguyen et al., 2021).
Anticancer Agents
- Cinnamic acid derivatives, which share structural similarities with furan derivatives, have been studied for their anticancer potentials. These compounds demonstrate a range of biological activities, offering insights into the potential therapeutic applications of furan derivatives in medicine (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
- The study of carboxylic acids, including furan derivatives, in the inhibition of biocatalysts provides important insights into the development of more robust strains for industrial applications. Understanding the mechanisms by which these compounds inhibit microbial growth can aid in the engineering of strains for the production of biofuels and biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Future Directions
The future directions of research and development involving 5-Bromo-2,4-dimethylfuran-3-carboxylic acid and similar furan compounds are likely to be influenced by the ongoing shift in the chemical industry from traditional resources like crude oil to biomass . Furan platform chemicals (FPCs) derived from biomass offer a wide range of possibilities for the synthesis of simple or complex chemicals .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2,4-dimethylfuran-3-carboxylic acid are currently unknown
Mode of Action
It is known that furan carboxylic acids can interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Furan carboxylic acids are often involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .
properties
IUPAC Name |
5-bromo-2,4-dimethylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-3-5(7(9)10)4(2)11-6(3)8/h1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVMFQGNASXNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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